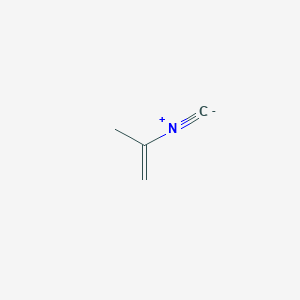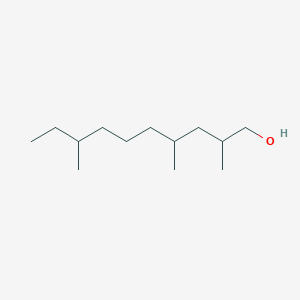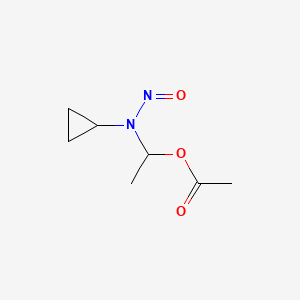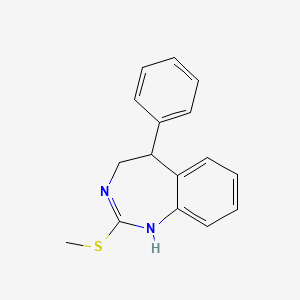
N'-(2-methylpropyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-methylpropyl)methanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methanimidamide group attached to a 2-methylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2-methylpropyl)methanimidamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with an amine to form an amide. direct reaction of a carboxylic acid with an amine typically produces a salt rather than an amide. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed .
Industrial Production Methods
In industrial settings, the synthesis of N’-(2-methylpropyl)methanimidamide often involves the use of acyl chlorides or anhydrides to react with amines under controlled conditions. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-methylpropyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-(2-methylpropyl)methanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-(2-methylpropyl)methanimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar structural features.
N-methyl-1-propanamine: A secondary amine with a similar carbon chain length.
Uniqueness
N’-(2-methylpropyl)methanimidamide is unique due to its specific combination of functional groups and structural features
Conclusion
N’-(2-methylpropyl)methanimidamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Número CAS |
90304-19-1 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
N'-(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C5H12N2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3,(H2,6,7) |
Clave InChI |
IBZTUTUAIYCPMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)



![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)


![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
